N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
Description
This compound is a benzamide derivative featuring a 5,6-dimethylbenzo[d]thiazole moiety linked to a 4-(methylsulfonyl)benzamide core, further substituted with a pyridin-2-ylmethyl group. The methylsulfonyl group is a strong electron-withdrawing substituent, likely enhancing metabolic stability and influencing receptor binding interactions.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-15-12-20-21(13-16(15)2)30-23(25-20)26(14-18-6-4-5-11-24-18)22(27)17-7-9-19(10-8-17)31(3,28)29/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXWTMFBDKZACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a benzothiazole ring with a 5,6-dimethyl substitution and a sulfonamide group linked to a pyridine moiety. This unique configuration is believed to enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 374.5 g/mol |
| CAS Number | 941883-47-2 |
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It has been shown to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in critical biochemical pathways, which may lead to therapeutic effects in diseases such as cancer and infections.
- Receptor Modulation : It modulates receptor signaling pathways that are crucial for cellular responses to external stimuli .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, it has been shown to inhibit the growth of various cancer cell lines at micromolar concentrations .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several pathogens, including bacteria and fungi. Preliminary findings suggest that it effectively inhibits the growth of Mycobacterium tuberculosis by targeting the DprE1 enzyme, which is essential for cell wall biosynthesis in the bacterium.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. Studies have reported that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several studies have documented the efficacy of this compound:
- Study on Anticancer Activity : A study published in 2019 evaluated a series of benzothiazole derivatives for their cytotoxicity against cancer cells. The results indicated that compounds similar to this compound showed lower neurotoxicity while maintaining significant anticancer activity .
- Antimicrobial Assessment : Another investigation focused on its antimicrobial properties revealed that this compound effectively inhibited the growth of resistant strains of bacteria, highlighting its potential as an alternative treatment option against drug-resistant infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s structural uniqueness lies in its combination of 5,6-dimethylbenzo[d]thiazole , 4-methylsulfonyl , and pyridin-2-ylmethyl groups. Below is a comparative analysis with key analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing Groups : The target’s 4-methylsulfonyl group contrasts with 3c’s unsubstituted benzamide, likely improving metabolic stability and altering electronic properties compared to 3c’s simpler structure .
- Compounds with morpholinomethyl or piperazinyl groups (e.g., 4d, 4g) show better solubility due to hydrophilic substituents .
- Heterocyclic Diversity : The pyridin-2-ylmethyl group in the target differs from pyridin-3-yl analogs (e.g., 4d, 4g), which may affect binding orientation in biological targets.
Spectral Data and Structural Validation
Spectral comparisons highlight substituent-driven shifts:
Table 2: NMR and HRMS Data Comparison
Key Insights :
- The target’s methylsulfonyl group would likely downfield-shift adjacent aromatic protons in 1H NMR, similar to electron-withdrawing effects observed in 3c’s benzamide .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide?
- Methodology : Use a multi-step approach involving:
- Coupling reactions : React 5,6-dimethylbenzo[d]thiazol-2-amine with 4-(methylsulfonyl)benzoyl chloride in dry pyridine under ice-cooling (0–5°C) for 6–8 hours to form the primary amide .
- N-Alkylation : Introduce the pyridin-2-ylmethyl group via nucleophilic substitution using K₂CO₃ in DMF at 80°C for 12 hours .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Spectroscopic analysis :
- ¹H NMR : Look for key signals: δ 8.2–8.5 ppm (pyridine protons), δ 2.5–3.0 ppm (methylsulfonyl group), and δ 6.8–7.8 ppm (aromatic thiazole and benzamide protons) .
- ¹³C NMR : Confirm carbonyl (C=O) at ~165–170 ppm and sulfonyl (SO₂) at ~45 ppm .
Q. How can solubility and stability issues be addressed during in vitro assays?
- Solvent selection : Use DMSO for stock solutions (≤10 mM) due to the compound’s hydrophobicity (logP ~3.5). Dilute in PBS or cell culture media with ≤0.1% Tween-80 to prevent precipitation .
- Stability testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC (C18 column, acetonitrile/water) to detect hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?
- Modification hotspots :
- Thiazole ring : Replace 5,6-dimethyl groups with halogens (e.g., Cl, F) to enhance lipophilicity and metabolic stability .
- Sulfonyl group : Substitute methylsulfonyl with trifluoromethanesulfonyl to increase electron-withdrawing effects and improve kinase inhibition .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Case example : If antiproliferative activity is strong in vitro (IC₅₀ = 0.5 µM) but weak in vivo, consider:
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability (F%) in rodent models. Poor absorption may require prodrug strategies (e.g., esterification) .
- Metabolite profiling : Use LC-MS/MS to identify inactive metabolites (e.g., glucuronidated or oxidized forms) .
Q. What computational methods are effective for predicting off-target interactions?
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model ligand-protein interactions over 100 ns. Analyze binding free energy (ΔG) with MM-PBSA .
- Pharmacophore mapping : Generate 3D pharmacophores (e.g., hydrogen-bond acceptors near the sulfonyl group) to screen for unintended targets (e.g., cytochrome P450 isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
